
2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one is a chemical compound with the molecular formula C5H8N2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one can be achieved through several methods. One common method involves the reaction of 3-azidomethyl-5-methyl-1,2-oxazole with sodium borohydride in the presence of triethylamine and isopropanol. The reaction is carried out at room temperature, and the product is obtained after purification .
Another method involves the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali. This intermediate then reacts with p-toluenesulfonyl hydrazide to form hydrazone, which undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield 3-amino-5-methyl isoxazole .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, molecular iodine for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted isoxazoles, amine derivatives, and oxides. These products have significant applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one include:
- 3-Aminomethyl-5-methylisoxazole
- (5-Methyl-1,2-oxazol-3-yl)methanamine
- (5-Methylisoxazol-3-yl)methylamine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the isoxazole ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
2-amino-1-(5-methyl-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C6H8N2O2/c1-4-2-5(8-10-4)6(9)3-7/h2H,3,7H2,1H3 |
Clave InChI |
QRTAOROOEKFNQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



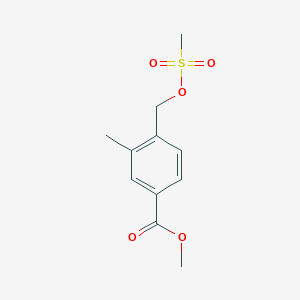
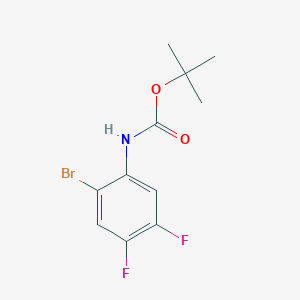

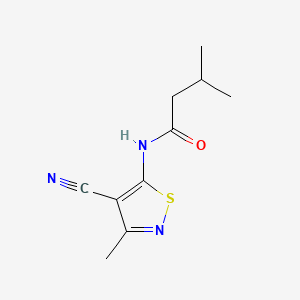
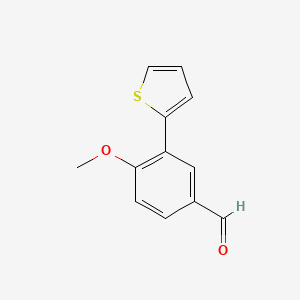
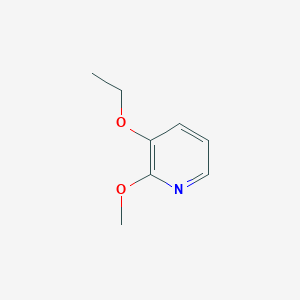
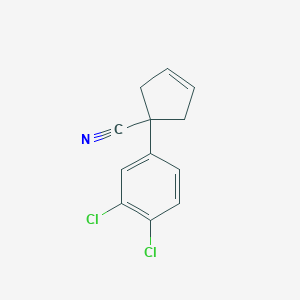
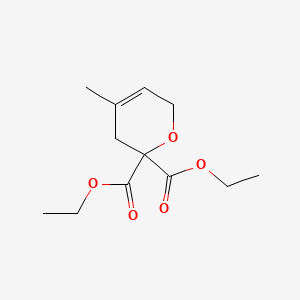
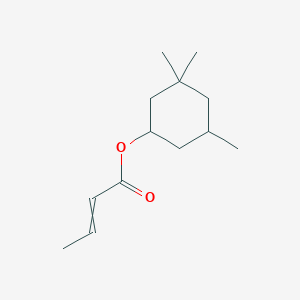
![11-Ethyl-7-methylspiro[5,5]undec-8-en-1-one](/img/structure/B8607899.png)



